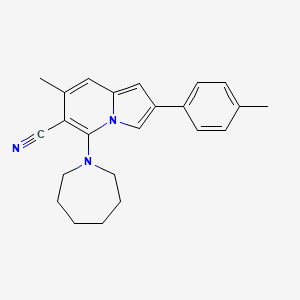

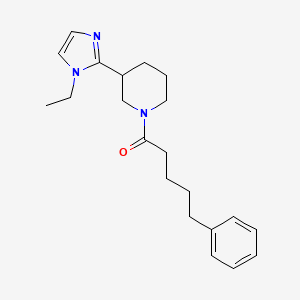

![molecular formula C16H14ClN3O B5509549 N-[2-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺](/img/structure/B5509549.png)

N-[2-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide and its derivatives often involves complex reactions utilizing various reagents and conditions to achieve the desired structural configurations. A typical synthesis approach includes the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with specific reagents like N,N,N',N'-tetramethylchlorophosphoramide to achieve targeted modifications at the benzimidazole moiety (Raouafi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has been elucidated through various spectroscopic and structural techniques, including X-ray diffraction. These analyses reveal detailed information on the molecular conformations, crystal systems, and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's stability and reactivity (Raouafi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide derivatives can vary widely, including oxidation, reduction, and functional group transformations. These reactions are often dictated by the compound's chemical structure, particularly the reactivity of the benzimidazole ring and the substituents attached to it. For instance, specific derivatives have been synthesized to enhance selective interactions with biological targets, demonstrating the compound's versatile chemical reactivity (Zarrinmayeh et al., 1998).

科学研究应用

有机化合物合成

对有机 N-卤化合物的研究促进了通过涉及 N-氯苯甲酰胺的反应来创建 N-苯并咪唑亚磺酰亚胺和其他相关化合物的方法的发展。这些化合物因其合成 1,2,4-恶二唑的潜力而受到研究,突出了苯并咪唑衍生物在制备在各种化学合成中具有潜在应用的有机化合物中的重要性 (Fuchigami & Odo, 1977).

抗菌和抗癌活性

苯并咪唑衍生物已被评估其对神经肽 Y Y1 受体的选择性活性,对开发抗肥胖药物具有潜在意义。这展示了苯并咪唑化合物在靶向特定生物受体中的多功能性 (Zarrinmayeh 等,1998).

此外,已经合成了新型的基于苯并咪唑的席夫碱铜(II)配合物,并显示出与 DNA 相互作用,对各种癌细胞系诱导细胞毒性作用。这证明了苯并咪唑衍生物在癌症研究和治疗中的潜在用途 (Paul 等,2015).

抗炎和抗菌潜力

N-(苯并咪唑-1-基甲基)-4-氯苯甲酰胺类似物已被合成并评估其抗炎和抗菌潜力。这些研究强调了苯并咪唑衍生物在开发新的药理活性剂中的重要性 (Sethi 等,2018).

腐蚀抑制的理论研究

苯并咪唑及其衍生物已被理论研究其作为腐蚀抑制剂的潜力。这些研究提供了对分子性质的见解,这些性质有助于它们在保护金属免受腐蚀方面的有效性,进一步扩大了苯并咪唑化合物的应用范围 (Obot & Obi-Egbedi, 2010).

安全和危害

According to the safety information provided by Sigma-Aldrich, N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and it is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

The future directions for the study of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research . Further studies are needed to explore its properties and potential uses.

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVWNPZUYLTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)